molecular formula C18H10F7N3O4 B11092170 N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-2-fluorobenzamide

N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-2-fluorobenzamide

Cat. No.: B11092170
M. Wt: 465.3 g/mol
InChI Key: MYCSHKDIOFPXAR-UHFFFAOYSA-N
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Description

N-{2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL}-2-FLUOROBENZAMIDE is a complex organic compound characterized by the presence of trifluoromethyl and trifluoromethoxy groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C18H10F7N3O4

Molecular Weight

465.3 g/mol

IUPAC Name

N-[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide

InChI

InChI=1S/C18H10F7N3O4/c19-12-4-2-1-3-11(12)13(29)26-16(17(20,21)22)14(30)28(15(31)27-16)9-5-7-10(8-6-9)32-18(23,24)25/h1-8H,(H,26,29)(H,27,31)

InChI Key

MYCSHKDIOFPXAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2(C(=O)N(C(=O)N2)C3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL}-2-FLUOROBENZAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the imidazolidinyl core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of trifluoromethyl and trifluoromethoxy groups: These groups are often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethoxy benzene.

    Final coupling with 2-fluorobenzamide: This step involves the reaction of the intermediate with 2-fluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL}-2-FLUOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL}-2-FLUOROBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties imparted by the trifluoromethyl and trifluoromethoxy groups.

Mechanism of Action

The mechanism of action of N-{2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL}-2-FLUOROBENZAMIDE involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethoxy groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL}-4-FLUOROBENZAMIDE
  • N-[2,5-Dioxo-1-phenyl-4-(trifluoromethyl)-4-imidazolidinyl]benzenesulfonamide

Uniqueness

N-{2,5-DIOXO-1-[4-(TRIFLUOROMETHOXY)PHENYL]-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL}-2-FLUOROBENZAMIDE is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which significantly enhance its chemical stability and biological activity compared to similar compounds. These groups also impart unique physicochemical properties, making it a valuable compound for various applications.

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